Ethyl 3-hydroxy-3-methylcyclobutanecarboxylate
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Overview
Description
Cyclobutanecarboxylic acid, 3-hydroxy-3-methyl-, ethyl ester is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.2 g/mol . This compound is characterized by a cyclobutane ring substituted with a carboxylic acid ester, a hydroxyl group, and a methyl group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclobutanecarboxylic acid, 3-hydroxy-3-methyl-, ethyl ester typically involves the esterification of cyclobutanecarboxylic acid derivatives. One common method includes the reaction of cyclobutanecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Cyclobutanecarboxylic acid, 3-hydroxy-3-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Cyclobutanecarboxylic acid, 3-hydroxy-3-methyl-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclobutanecarboxylic acid, 3-hydroxy-3-methyl-, ethyl ester involves its interaction with various molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity. The compound can act as a substrate for enzymes, facilitating biochemical transformations .
Comparison with Similar Compounds
- Cyclobutanecarboxylic acid, 3-hydroxy-, methyl ester
- 3-Oxocyclobutanecarboxylic acid
- 3-Hydroxy-cyclobutanecarboxylic acid ethyl ester
- 3,3-Difluorocyclobutanecarboxylic acid
Comparison: Cyclobutanecarboxylic acid, 3-hydroxy-3-methyl-, ethyl ester is unique due to the presence of both a hydroxyl and a methyl group on the cyclobutane ring, which can significantly influence its chemical reactivity and physical properties compared to its analogs .
Properties
Molecular Formula |
C8H14O3 |
---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-methylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-3-11-7(9)6-4-8(2,10)5-6/h6,10H,3-5H2,1-2H3 |
InChI Key |
CNXXIEFGMJPDAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(C1)(C)O |
Origin of Product |
United States |
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